Sniper(tacc3)-1

PROTAC Targeted Protein Degradation TACC3

SNIPER(TACC3)-1 eliminates the entire TACC3 protein scaffold—not just certain interactions. Unlike inhibitors (BO-264, KHS101), this PROTAC degrader recruits TACC3 to APC/C^CDH1 for complete poly-ubiquitylation and degradation. Co-treatment with its component ligands (Me-BS + KHS108) fails to induce degradation, proving its unique heterobifunctional pharmacology is essential for spindle assembly, chromosomal stability, and paraptosis studies.

Molecular Formula C41H57N9O6S
Molecular Weight 804.0 g/mol
Cat. No. B1193519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(tacc3)-1
SynonymsSNIPER(TACC3)1;  SNIPER(TACC3) 1;  SNIPER(TACC3)-1
Molecular FormulaC41H57N9O6S
Molecular Weight804.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O
InChIInChI=1S/C41H57N9O6S/c1-27(2)22-34(49-39(54)36(51)33(42)23-29-8-6-5-7-9-29)38(53)44-17-19-56-21-20-55-18-16-43-37(52)30-10-12-31(13-11-30)40-48-32(26-57-40)25-47-41-45-15-14-35(50-41)46-24-28(3)4/h5-15,26-28,33-34,36,51H,16-25,42H2,1-4H3,(H,43,52)(H,44,53)(H,49,54)(H2,45,46,47,50)/t33-,34+,36+/m1/s1
InChIKeyCMKAAFQRJONAAN-ZHAMFGDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SNIPER(TACC3)-1: A Targeted Degrader of the TACC3 Oncoprotein for Oncology Research


SNIPER(TACC3)-1 is a bivalent small molecule that functions as a proteolysis-targeting chimera (PROTAC), designed to induce the selective degradation of the transforming acidic coiled-coil-3 (TACC3) protein. As part of the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) platform, this compound recruits TACC3 to the ubiquitin ligase APC/C^CDH1, leading to its poly-ubiquitylation and subsequent proteasomal degradation [1]. This mechanism of action provides a powerful alternative to traditional small-molecule inhibitors for interrogating TACC3 biology and for developing novel anticancer strategies [2].

SNIPER(TACC3)-1: Why a Simple TACC3 Inhibitor Cannot Substitute for a Dedicated Degrader


Substituting SNIPER(TACC3)-1 with a conventional TACC3 inhibitor (e.g., BO-264, KHS101) is scientifically unsound and may lead to misinterpretation of experimental results. TACC3 inhibitors function by blocking specific interactions or enzymatic activities, whereas SNIPER(TACC3)-1 eliminates the entire TACC3 protein scaffold, thereby ablating all its scaffolding and non-enzymatic functions [1]. This fundamental difference in mechanism of action (MoA) is underscored by the fact that co-treatment with the individual ligands (Me-BS and KHS108) that compose SNIPER(TACC3)-1 fails to induce TACC3 degradation, confirming that the heterobifunctional architecture is essential for its unique pharmacology [1]. Therefore, procurement of a true degrader, not an inhibitor, is required for studies aimed at complete TACC3 protein knockdown.

SNIPER(TACC3)-1: Quantified Evidence of Differentiation from Analogs and Inhibitors


Direct Protein Degradation vs. Inhibition: A Distinct Mechanism of Action

SNIPER(TACC3)-1 functions as a degrader, eliminating TACC3 protein, whereas its individual ligand components (KHS108 and Me-BS), which act as a TACC3 ligand and an IAP ligand, respectively, do not. This distinction is critical, as a simple inhibitor or a combination of ligands fails to replicate the degradation event. The necessity of linking the two ligands into a single bivalent molecule is directly demonstrated [1].

PROTAC Targeted Protein Degradation TACC3

Cytotoxicity in Cancer Cells vs. TACC3 Inhibitor KHS101

SNIPER(TACC3)-1 demonstrates potent cytotoxicity in cancer cell lines, whereas the TACC3 ligand KHS101, alone or in combination with the IAP ligand Me-BS, shows only mild effects [1]. This highlights the superior functional outcome of targeted degradation over simple binding inhibition.

Cancer Cell Viability HT1080 MCF7

Selective Toxicity Profile: Cancer Cells vs. Normal Fibroblasts

SNIPER(TACC3)-1 exhibits a selective toxicity profile, preferentially killing cancer cells that overexpress TACC3 while largely sparing normal cells [1]. This selectivity is a critical advantage for both research applications and therapeutic potential.

Selectivity Cancer vs. Normal Cytotoxicity

Induction of Paraptosis-like Cell Death and Synergy with Bortezomib

Beyond standard apoptosis, SNIPER(TACC3)-1 uniquely induces cytoplasmic vacuolization and paraptosis-like cell death, a non-apoptotic cell death pathway. Furthermore, it exhibits synergistic anticancer activity when combined with the proteasome inhibitor Bortezomib [1]. This alternative cell death mechanism may be exploitable in apoptosis-resistant cancer models.

Paraptosis Drug Synergy Bortezomib

SNIPER(TACC3)-1: Optimal Application Scenarios Based on Verified Evidence


Investigating the Functional Consequences of Complete TACC3 Protein Ablation

For research programs requiring the complete elimination of TACC3 protein to study its scaffolding functions and non-catalytic roles in mitosis, spindle assembly, and chromosomal stability, SNIPER(TACC3)-1 is the preferred tool. Unlike inhibitors that only block specific interactions, SNIPER(TACC3)-1 removes the entire protein, providing a cleaner functional knockout phenotype for mechanistic studies [1].

Developing and Validating Therapeutic Strategies for TACC3-Overexpressing Cancers

In preclinical oncology research, SNIPER(TACC3)-1 is an ideal candidate for validating TACC3 as a therapeutic target. Its demonstrated ability to selectively kill cancer cells that overexpress TACC3 while sparing normal fibroblasts [1] makes it a powerful tool for in vitro and in vivo proof-of-concept studies aimed at developing targeted protein degradation therapies.

Exploring Non-Apoptotic Cell Death Pathways and Combination Therapies

SNIPER(TACC3)-1 is uniquely suited for studies investigating alternative cell death mechanisms, specifically paraptosis. Its ability to induce paraptosis-like cell death and its synergistic effect with Bortezomib [2] position it as a valuable probe for researching strategies to overcome apoptosis resistance and for developing novel combination regimens in hematological and solid tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(tacc3)-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.